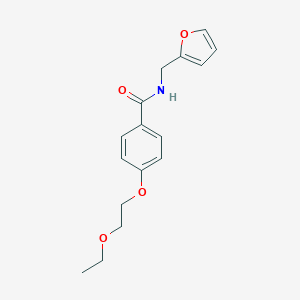![molecular formula C21H19NO2 B269458 2-[1,1'-biphenyl]-4-yl-N-(3-methoxyphenyl)acetamide](/img/structure/B269458.png)
2-[1,1'-biphenyl]-4-yl-N-(3-methoxyphenyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[1,1'-biphenyl]-4-yl-N-(3-methoxyphenyl)acetamide is an organic compound that features a biphenyl group and a methoxyphenyl group connected via an acetamide linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[1,1'-biphenyl]-4-yl-N-(3-methoxyphenyl)acetamide typically involves the reaction of biphenyl-4-yl acetic acid with 3-methoxyaniline. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the formation of the amide bond.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-[1,1'-biphenyl]-4-yl-N-(3-methoxyphenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The amide group can be reduced to an amine.
Substitution: The biphenyl and methoxyphenyl groups can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.
Reduction: Lithium aluminum hydride (LiAlH₄) or borane (BH₃) are common reducing agents.
Substitution: Halogens (e.g., Br₂) or nitrating agents (e.g., HNO₃) under acidic conditions.
Major Products
Oxidation: Formation of 2-(biphenyl-4-yl)-N-(3-hydroxyphenyl)acetamide.
Reduction: Formation of 2-(biphenyl-4-yl)-N-(3-methoxyphenyl)ethylamine.
Substitution: Various substituted biphenyl or methoxyphenyl derivatives.
Scientific Research Applications
2-[1,1'-biphenyl]-4-yl-N-(3-methoxyphenyl)acetamide has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for creating more complex molecules.
Biology: Studied for its potential biological activity, including anti-inflammatory and analgesic properties.
Medicine: Investigated for its potential use in drug development, particularly in designing new therapeutic agents.
Mechanism of Action
The mechanism of action of 2-[1,1'-biphenyl]-4-yl-N-(3-methoxyphenyl)acetamide depends on its specific application. In medicinal chemistry, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The biphenyl and methoxyphenyl groups can enhance its binding affinity and specificity towards these targets, influencing biological pathways and cellular processes.
Comparison with Similar Compounds
Similar Compounds
2-(biphenyl-4-yl)-N-phenylacetamide: Lacks the methoxy group, which may affect its chemical reactivity and biological activity.
2-(biphenyl-4-yl)-N-(4-methoxyphenyl)acetamide: Similar structure but with the methoxy group in a different position, potentially altering its properties.
2-(biphenyl-4-yl)-N-(3-chlorophenyl)acetamide: Contains a chlorine atom instead of a methoxy group, which can significantly change its reactivity and applications.
Uniqueness
The presence of the methoxy group in 2-[1,1'-biphenyl]-4-yl-N-(3-methoxyphenyl)acetamide can influence its electronic properties, making it unique compared to its analogs. This can affect its solubility, reactivity, and interaction with biological targets, making it a valuable compound for specific applications.
Properties
Molecular Formula |
C21H19NO2 |
|---|---|
Molecular Weight |
317.4 g/mol |
IUPAC Name |
N-(3-methoxyphenyl)-2-(4-phenylphenyl)acetamide |
InChI |
InChI=1S/C21H19NO2/c1-24-20-9-5-8-19(15-20)22-21(23)14-16-10-12-18(13-11-16)17-6-3-2-4-7-17/h2-13,15H,14H2,1H3,(H,22,23) |
InChI Key |
ILKNDHBHSMVOCU-UHFFFAOYSA-N |
SMILES |
COC1=CC=CC(=C1)NC(=O)CC2=CC=C(C=C2)C3=CC=CC=C3 |
Canonical SMILES |
COC1=CC=CC(=C1)NC(=O)CC2=CC=C(C=C2)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-{4-[(2-methyl-2-propenyl)oxy]phenyl}-2-furamide](/img/structure/B269375.png)

![N-{3-[(2-methylprop-2-en-1-yl)oxy]phenyl}thiophene-2-carboxamide](/img/structure/B269378.png)



![N-[4-(2-ethoxyethoxy)phenyl]-4-fluorobenzamide](/img/structure/B269388.png)
![4-(2-methoxyethoxy)-N-{3-[(2-methylprop-2-en-1-yl)oxy]phenyl}benzamide](/img/structure/B269390.png)
![N-[2-(2-ethoxyethoxy)phenyl]-3-phenylpropanamide](/img/structure/B269391.png)


![2-ethoxy-N-{2-[(2-methylprop-2-en-1-yl)oxy]phenyl}benzamide](/img/structure/B269395.png)
![4-fluoro-N-{2-[(2-methylprop-2-en-1-yl)oxy]phenyl}benzamide](/img/structure/B269397.png)

